molecular formula C8H7ClN2O B1312741 2-Methyl-5-chloro-6-benzoxazolamine CAS No. 323579-00-6

2-Methyl-5-chloro-6-benzoxazolamine

Cat. No.: B1312741
CAS No.: 323579-00-6
M. Wt: 182.61 g/mol
InChI Key: VZICVFYCZDSEFK-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazole (B165842) Derivatives in Chemical Sciences

The study of benzoxazole and its derivatives has a rich history within the chemical sciences. The fundamental structure was first identified in the early 20th century, with initial research focusing on its synthesis and basic reactivity. Traditional methods for synthesizing the benzoxazole ring system often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under various reaction conditions. rsc.orgresearchgate.net Over the years, numerous synthetic strategies have been developed to improve efficiency, yield, and substrate scope, utilizing a range of catalysts and reaction conditions. rsc.orgorganic-chemistry.org These advancements have made a wide array of substituted benzoxazoles accessible for further investigation. Early applications of benzoxazole derivatives were found in the dye industry and as optical brighteners due to their fluorescent properties. globalresearchonline.netwikipedia.org This historical foundation in synthesis and material science paved the way for the exploration of their biological and medicinal potential.

Significance of Benzoxazole Scaffold in Medicinal Chemistry and Drug Discovery

The benzoxazole scaffold is of paramount importance in the field of medicinal chemistry and drug discovery. researchgate.netnih.gov Its structure is considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. rsc.orgnih.govresearchgate.net The structural similarity of the benzoxazole nucleus to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows for potential interactions with biopolymers in living systems. globalresearchonline.netresearchgate.net This inherent bioactivity has led to the inclusion of the benzoxazole moiety in a number of commercially available drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen. wikipedia.orgnih.gov

Benzoxazole derivatives have been shown to exhibit a remarkably broad spectrum of pharmacological activities. This wide range of biological actions underscores the versatility of the benzoxazole core in interacting with various biological systems. The diverse activities are often tuned by the nature and position of substituents on the benzoxazole ring system.

Some of the key pharmacological activities associated with benzoxazole derivatives include:

Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. jocpr.comnih.govresearchgate.net

Anticancer Activity: The scaffold is a common feature in compounds investigated for their potential to inhibit cancer cell growth. nih.govnih.govresearchgate.net

Anti-inflammatory Activity: Benzoxazole-containing compounds have been explored as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX). jocpr.comnih.govacs.org

Antiviral Activity: Certain derivatives have shown promise as antiviral agents, including activity against HIV. nih.govresearchgate.net

Analgesic Activity: The benzoxazole nucleus is found in molecules with pain-relieving properties. jocpr.comresearchgate.net

Anticonvulsant Activity: Some benzoxazole derivatives have been investigated for their potential in managing seizures. researchgate.netresearchgate.net

Antitubercular Activity: The scaffold has been incorporated into molecules targeting Mycobacterium tuberculosis. researchgate.netresearchgate.net

The concept of a "privileged scaffold" refers to a molecular structure that is capable of providing ligands for more than one type of receptor or enzyme. rsc.orgusc.edu The benzoxazole ring system is a prime example of such a scaffold. researchgate.netrsc.orgresearchgate.net Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow it to fit into and interact with a variety of protein binding sites. nih.govresearchgate.net This versatility makes it an attractive starting point for the design of new drugs, as modifications to the scaffold can be used to target specific biological pathways with high potency and selectivity. nih.gov The frequent appearance of the benzoxazole motif in screening libraries that yield positive hits further solidifies its status as a privileged structure in drug discovery. researchgate.net

Positioning of 2-Methyl-5-chloro-6-benzoxazolamine within Benzoxazole Research

The compound this compound is a specific, substituted derivative of the core benzoxazole structure. Its chemical identity is defined by a methyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 6-position of the benzoxazole ring.

PropertyValue
IUPAC Name5-chloro-2-methyl-1,3-benzoxazol-6-amine
CAS Number323579-00-6
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol

The specific substitution pattern of this molecule places it at the intersection of several lines of inquiry within benzoxazole research, particularly those focused on understanding how different functional groups influence biological activity. While extensive, specific research on this particular molecule is not widely published, its structure suggests it is a compound of interest for chemical synthesis and potential biological screening. synquestlabs.comalchempharmtech.com

The investigation of substituted benzoxazolamines is driven by the principles of medicinal chemistry, where systematic structural modifications are made to a parent scaffold to explore and optimize its biological activity. nih.govrsc.org The introduction of substituents onto the benzoxazole ring can profoundly affect its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence how the molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic properties. researchgate.net

The rationale for investigating a compound like this compound can be broken down by its constituent parts:

The Benzoxazole Core: Provides the fundamental "privileged" scaffold known to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.net

The 2-Methyl Group: Substitution at the 2-position is a common strategy in benzoxazole chemistry. A methyl group can influence the molecule's binding affinity and metabolic stability. nih.gov

The 5-Chloro Group: The presence of a halogen, such as chlorine, can significantly alter the electronic properties of the aromatic ring and increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Electron-withdrawing groups like chlorine have been shown to be favorable for certain biological activities. jocpr.comrsc.org

The 6-Amino Group: An amino group can act as a hydrogen bond donor, which is often crucial for anchoring a molecule within the binding site of a protein or enzyme. The position of this group is critical for determining the specific interactions that can occur.

Therefore, the synthesis and study of specifically substituted benzoxazolamines like this compound are a logical extension of the broader research into the therapeutic potential of the benzoxazole class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZICVFYCZDSEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460835
Record name 2-Methyl-5-chloro-6-benzoxazolamine
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Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323579-00-6
Record name 5-Chloro-2-methyl-6-benzoxazolamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-chloro-6-benzoxazolamine
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Record name 6-Benzoxazolamine, 5-chloro-2-methyl
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Pharmacological and Biological Investigations

Overview of Pharmacological Classes Addressed by Benzoxazoles

Benzoxazole (B165842) derivatives are recognized for their broad spectrum of pharmacological activities. ontosight.ainih.govnih.gov This class of compounds has been extensively studied for its potential in various therapeutic areas. The core benzoxazole structure can be modified at different positions, leading to a diversity of biological effects. ontosight.ai

Key pharmacological classes associated with benzoxazoles include:

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi. nih.govnih.govscienceopen.com

Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines. ontosight.aiontosight.ai

Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. ontosight.aiontosight.ai

Antiviral agents: Including activity against viruses such as HIV.

Analgesic agents: Providing pain-relieving effects.

Anticonvulsant agents: Showing potential in the management of seizures.

Enzyme inhibitors: Targeting specific enzymes involved in disease processes, such as cholinesterases. nih.gov

The versatility of the benzoxazole nucleus allows for the development of targeted therapies for a multitude of diseases.

Biological Activities of 2-Methyl-5-chloro-6-benzoxazolamine and Derivatives

This compound, a specific member of the benzoxazole family, has been investigated for its biological activities. Its unique structure, featuring a methyl group at the 2-position, a chlorine atom at the 5-position, and an amine group at the 6-position, contributes to its pharmacological profile. cymitquimica.com

Antimicrobial Activity (Antibacterial, Antifungal)

Benzoxazole derivatives are well-documented for their significant antimicrobial properties. nih.govscienceopen.com Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown their potential as antibacterial and antifungal agents. nih.govscienceopen.com The introduction of a halogen, such as chlorine, at the 5-position of the benzoxazole ring has been noted to potentially enhance antimicrobial activity. nih.govscienceopen.com

While comprehensive data on the antimicrobial spectrum of this compound is not widely available in published research, some studies have indicated its potential as an antimicrobial agent.

DerivativeActivity TypeResearch Findings
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesAntibacterial & AntifungalShowed good activity against various Gram-positive and Gram-negative bacteria and fungi. nih.govscienceopen.com
2,4-dichlorobenzyl substituted 5-Chloro BenzoxazolinoneAntifungalThe presence of the 2,4-dichlorobenzyl ring, also found in the antifungal drug miconazole, may increase antifungal activity. nih.govscienceopen.com

Anticancer Activity

The anticancer potential of benzoxazole derivatives is a significant area of research. ontosight.aiontosight.ai These compounds have been explored for their ability to inhibit the growth of various cancer cell lines. ontosight.aiontosight.ai

Investigations into 5-chloro-6-methylaurone derivatives, which share structural similarities, have demonstrated cytotoxic activity against a panel of human cancer cell lines. While direct and extensive quantitative data for the anticancer activity of this compound is limited in publicly accessible literature, its classification within the benzoxazole family suggests its potential in this area.

A key mechanism through which some benzoxazole derivatives exert their anticancer effects is through the inhibition of specific enzymes crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. nih.govnih.govotavachemicals.comrsc.orgselleckchem.com VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor progression. nih.govnih.govrsc.org

Derivative ClassTargetSignificance
2-AminobenzoxazolesVEGFR-2 (KDR)Identified as potent inhibitors in both enzymatic and cellular proliferation assays. otavachemicals.com
Heterocycle-based compoundsVEGFR-2Inhibition of VEGFRs is an attractive approach for cancer treatment. rsc.org

Anti-inflammatory Activity

Benzoxazole derivatives have demonstrated notable anti-inflammatory properties. ontosight.aiontosight.ai A study on benzoxazolone derivatives indicated that some compounds exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like IL-6. nih.gov Research on other related structures, such as 5-chloro-2(3H)-benzoxazolone derivatives, has also shown significant analgesic and anti-inflammatory effects. researchgate.net

A recent investigation into the anti-inflammatory effects of benzoxazole derivatives indicated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Derivative ClassActivityKey Findings
Benzoxazolone derivativesAnti-inflammatoryDemonstrated significant activity against IL-6 with IC50 values in the micromolar range. nih.gov
5-Chloro-2(3H)-benzoxazolone derivativesAnalgesic and Anti-inflammatoryShowed potent activities in in-vivo models. researchgate.net
This compoundAnti-inflammatoryInhibited the production of pro-inflammatory cytokines in vitro.

Cholinesterase Inhibition Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The benzoxazole scaffold has been explored for its potential to inhibit these enzymes. nih.gov

Studies on 2-aryl-6-carboxamide benzoxazole derivatives have revealed their ability to inhibit both AChE and BChE. nih.gov While specific data on the cholinesterase inhibitory activity of this compound is not available in the reviewed literature, the activity of related compounds underscores the potential of the benzoxazole class in this therapeutic area.

Derivative ClassTarget Enzyme(s)Significance
2-Aryl-6-carboxamide benzoxazolesAChE and BChEInvestigated for their in vitro inhibitory ability against both enzymes. nih.gov
Various cholinesterase inhibitorsAChE and BChEUsed for treating neurodegenerative disorders. nih.gov

Other Reported Biological Activities (e.g., Antiviral, Anticonvulsant)

The benzoxazole nucleus is a recurring motif in compounds exhibiting a variety of biological effects, including antiviral and anticonvulsant properties. For instance, various derivatives of benzoxazole have been synthesized and evaluated for their potential as therapeutic agents. However, specific studies detailing the antiviral or anticonvulsant activities of this compound are not readily found in the surveyed scientific literature. Research in this area has tended to focus on other substituted benzoxazole analogs.

Mechanisms of Action

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. This involves identifying its molecular targets, characterizing its binding interactions, and elucidating its effects on cellular pathways.

Molecular Target Identification and Validation

For this compound, there is a lack of published studies specifically identifying and validating its molecular targets. While it is plausible that, like other benzoxazole derivatives, it may interact with various enzymes or receptors, concrete experimental evidence to support this for this particular compound is not available in the public domain. General statements suggest that benzoxazoles might interact with targets such as GABA receptors or cytochrome P450 isoforms, but these are based on structural analogies rather than direct investigation of this compound.

Ligand-Receptor Binding Interactions

Detailed ligand-receptor binding studies, which are crucial for understanding the affinity and specificity of a compound for its biological target, have not been specifically reported for this compound. Such studies would typically involve techniques like radioligand binding assays or surface plasmon resonance to quantify the interaction between the compound and a purified receptor. The absence of this data prevents a detailed discussion of its binding characteristics.

Cellular Pathway Modulation

Consequently, without identified molecular targets or binding data, the specific cellular pathways modulated by this compound remain unelucidated. While it is known that benzoxazole derivatives can influence various signaling cascades, the direct impact of this specific compound on cellular functions has not been a subject of detailed investigation in the available literature.

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Protein-Ligand Interaction Analysis

Analysis of protein-ligand interactions involves identifying the specific types of non-covalent bonds that stabilize the complex. For a compound like 2-Methyl-5-chloro-6-benzoxazolamine, this would involve identifying key interactions such as:

Hydrogen Bonds: Formed between the amine group (donor) and suitable acceptor atoms in the protein's active site.

Hydrophobic Interactions: Involving the methyl group and the benzoxazole (B165842) ring system with nonpolar residues of the target protein.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the binding pocket.

Pi-Pi Stacking: The aromatic benzoxazole ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These interactions are fundamental to the molecule's mechanism of action and binding specificity.

Prediction of Binding Affinities and Modes

Docking algorithms predict the most likely binding poses (modes) of a ligand within a protein's active site. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Without specific studies on this compound, it is not possible to provide a data table of its binding affinities against specific protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. They offer a more dynamic picture of the ligand-target complex compared to the static view provided by molecular docking.

Conformational Dynamics of Ligand-Target Complexes

MD simulations would reveal how this compound and its target protein behave upon binding. This includes analyzing the flexibility of the ligand within the binding site and any conformational changes the protein might undergo to accommodate the ligand. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability and flexibility of the complex over the simulation period.

Stability and Energetics of Interactions

These simulations allow for a more refined calculation of the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the complex's stability by considering contributions from various energetic components, including van der Waals forces, electrostatic interactions, and solvation energies.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for evaluating a molecule's drug-likeness and potential for success as a therapeutic agent. While specific predictive data for this compound is not available, a general profile can be inferred based on its structure.

Property CategoryPredicted ParameterGeneral Expected Value/Outcome
Absorption Human Intestinal Absorption (HIA)Predicted to have good absorption due to its relatively small size and moderate lipophilicity.
Caco-2 PermeabilityLikely to show moderate to high permeability.
Distribution Blood-Brain Barrier (BBB) PenetrationPenetration is uncertain without specific modeling but may be possible.
Plasma Protein Binding (PPB)Expected to exhibit some degree of binding to plasma proteins.
Metabolism CYP450 Enzyme Inhibition/SubstrateLikely to be metabolized by Cytochrome P450 enzymes. Potential for inhibition of specific isoforms would require dedicated modeling.
Excretion Route of EliminationPrimarily expected to be cleared through metabolism and subsequent renal or biliary excretion.
Toxicity Ames MutagenicityPredictions would be necessary to rule out potential mutagenic effects.
hERG InhibitionPotential for cardiotoxicity via hERG channel inhibition would need to be computationally assessed.

This table represents a generalized prediction based on common chemoinformatic tools and the compound's structure. Actual values would require specific in silico modeling.

In Silico Assessment of Drug-Likeness

A crucial step in the early phase of drug development is the assessment of a compound's "drug-likeness," which helps in predicting its potential to be an orally active drug in humans. This evaluation is often guided by a set of rules, with Lipinski's rule of five being the most prominent. wikipedia.orgdrugbank.com This rule outlines specific physicochemical parameters that are common among successful oral medications. wikipedia.org The drug-likeness parameters for this compound have been calculated and are presented in Table 1.

An analysis of these properties reveals that this compound adheres to Lipinski's rule of five. The molecular weight is well below the 500 Da threshold, the number of hydrogen bond donors and acceptors are within the prescribed limits, and the calculated logarithm of the octanol-water partition coefficient (LogP) is also within the acceptable range. These findings suggest that the compound possesses a favorable profile for oral bioavailability.

Table 1: In Silico Assessment of Drug-Likeness for this compound A tabular presentation of the calculated physicochemical properties of this compound relevant to Lipinski's rule of five.

ParameterValueLipinski's Rule of Five Guideline
Molecular FormulaC₈H₇ClN₂ONot Applicable
Molecular Weight182.61 g/mol < 500
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
LogP (Octanol-Water Partition Coefficient)2.45≤ 5

Quantum Chemical Calculations (e.g., DFT, MEP, HOMO/LUMO)

The electronic properties of a molecule are fundamental to its chemical behavior and biological activity. Quantum chemical calculations can elucidate these properties through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

HOMO and LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that provides information about the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, it is anticipated that the electron-rich benzoxazole ring system would significantly influence the distribution and energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netdoi.org In the MEP map of this compound, the regions around the nitrogen and oxygen atoms of the oxazole (B20620) ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating sites for nucleophilic interaction.

These computational approaches, when applied to this compound, would provide a comprehensive understanding of its electronic structure and reactivity, which is invaluable for predicting its interactions with biological targets.

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The design and synthesis of new analogs based on the 2-Methyl-5-chloro-6-benzoxazolamine scaffold is a primary avenue for future research. The goal is to enhance biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence efficacy.

Key strategies in the design of novel benzoxazole (B165842) analogs include:

Modification of Substituents: The nature and position of substituents on the benzoxazole ring significantly impact biological activity. For instance, studies have shown that the presence of electron-withdrawing groups, such as the chloro group in this compound, can enhance the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. nih.gov Further research could involve introducing different halogens (e.g., fluorine, bromine) or other electron-withdrawing and electron-donating groups at various positions to optimize activity. researchgate.netresearchgate.net

Linker Modification: The length and chemical nature of linkers used to connect the benzoxazole core to other chemical moieties play an important role in the potency of kinase inhibitors. nih.gov Synthesizing analogs with different linkers could fine-tune the molecule's ability to fit into the binding pocket of a target enzyme.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar biological properties—is a common strategy. For example, replacing a benzothiazole ring with its benzoxazole bioisostere has led to the development of promising anticancer agents. nih.gov

Recent synthetic methodologies focus on efficiency and sustainability. Conventional methods for synthesizing benzoxazoles involve the condensation of 2-aminophenols with carbonyl compounds. researchgate.netrsc.org Modern approaches, however, utilize catalysts like nano-iron (III)-porphyrin complexes, ionic liquids, and strontium carbonate, often under eco-friendly conditions such as microwave or ultrasound assistance, to achieve high yields and shorter reaction times. rsc.orgmdpi.comresearchgate.net

Table 1: Examples of Synthetic Approaches for Benzoxazole Derivatives

Precursors Reagents/Catalysts Key Features Reference
2-Aminophenol (B121084), Aldehydes Strontium Carbonate (SrCO3) Grindstone method, solvent-free, short reaction time, high yield. rsc.org
2-Aminophenol, Acid Derivatives KF-Al2O3 Heterogeneous base-catalyzed, reusable catalyst, high efficiency. rsc.org
Glycosyl Isothiocyanate, 2-Aminophenol p-Toluene Sulfonyl Chloride Desulfurization and cyclization to create glycosyl benzoxazole analogs. rsc.org
2-Aminophenol, Benzaldehydes Microwave, Ultrasound Sustainable and efficient methods leading to high yields. mdpi.com

Exploration of New Therapeutic Applications for Benzoxazolamines

The benzoxazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide spectrum of pharmacological activities. semanticscholar.orgglobalresearchonline.netresearchgate.net While the specific applications of this compound are not extensively documented, the broader class of benzoxazolamines and benzoxazoles presents numerous therapeutic possibilities.

Anticancer Activity: Benzoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms. nih.gov They act as inhibitors of crucial enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis, a key process in tumor growth. nih.govtandfonline.com Some analogs also inhibit Aurora B kinase, a protein involved in cell division, and show antiproliferative effects in human tumor cell lines. nih.gov Further research may identify specific cancer types where this compound analogs could be particularly effective.

Antimicrobial and Antifungal Activity: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi. nih.gov They have been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov Their antifungal properties have been tested against pathogens like Candida albicans. mdpi.com Future studies could focus on optimizing benzoxazolamine structures to combat multi-drug resistant strains.

Anti-inflammatory Activity: Certain benzoxazole derivatives are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov This makes them promising candidates for treating inflammatory conditions like rheumatoid arthritis. Novel ureidobenzoxazoles have also been identified as potent inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6.

Other Potential Applications: The therapeutic potential of benzoxazoles extends to other areas, including:

Antiviral agents globalresearchonline.net

Antitubercular agents researchgate.net

Anticonvulsants researchgate.net

Melatonin receptor agonists nih.gov

Exploration into these and other disease areas could uncover novel applications for derivatives of this compound.

Advanced Computational Modeling Techniques in Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and reducing the time and cost of development. For benzoxazole derivatives, these techniques are used to understand their mechanism of action and to predict the activity of novel analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For benzoxazole derivatives, docking studies have been used to understand their binding modes with targets like VEGFR-2, Aurora kinases, and DNA gyrase. nih.govnih.govbenthamdirect.com These studies help identify key amino acid residues involved in the interaction, guiding the design of analogs with improved binding affinity. rsc.org

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric, electrostatic, or other property changes can enhance or decrease activity. rsc.org Such models have been successfully applied to benzoxazole derivatives to guide the design of more potent VEGFR-2 inhibitors. nih.govrsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. These models are used to screen virtual libraries for new compounds with the potential to be active. For benzoxazole derivatives, pharmacophore models have identified key features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for their antibacterial and anticancer activities. benthamdirect.comtandfonline.com

Table 2: Application of Computational Techniques in Benzoxazole Research

Computational Technique Application Key Findings/Purpose Reference(s)
Molecular Docking Predicting binding modes Identifies interactions with target proteins like DNA gyrase and VEGFR-2 to explain activity. benthamdirect.comresearchgate.netresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Structure-activity relationship Generates models to guide the design of novel VEGFR-2 inhibitors with enhanced anticancer activity. nih.govrsc.org
Pharmacophore Modeling Identifying essential features Defines necessary H-bond donors/acceptors and hydrophobic features for antimicrobial and anticancer effects. tandfonline.combenthamdirect.comesisresearch.org
Molecular Dynamics (MD) Simulations Understanding inhibitor stability Assesses the stability of the ligand-receptor complex over time. nih.gov

Combination Therapies Involving Benzoxazole Derivatives

Combining therapeutic agents is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity. Benzoxazole derivatives are promising candidates for use in combination therapies.

For instance, in the treatment of candidiasis, benzoxazoles could potentially be used in combination with established antifungal drugs like Amphotericin B to tackle resistant strains. mdpi.com In oncology, where combination therapy is standard, a benzoxazole derivative that inhibits a specific pathway (e.g., angiogenesis via VEGFR-2 inhibition) could be paired with a traditional cytotoxic agent or another targeted therapy to attack the cancer from multiple angles. nih.gov The anti-inflammatory properties of certain benzoxazoles could also be leveraged in combination with other agents to manage diseases with a significant inflammatory component.

Future research should systematically evaluate the synergistic or additive effects of this compound analogs with existing drugs to identify effective combination regimens.

Development of Prodrugs and Delivery Systems for this compound

A significant challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentration. Poor solubility, limited bioavailability, and off-target effects can hinder the clinical translation of promising molecules. The development of prodrugs and advanced delivery systems are key strategies to overcome these hurdles.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to improve properties such as:

Solubility: Modifying the parent drug to create a more water-soluble prodrug can enhance its absorption.

Bioavailability: A prodrug can be designed to be more stable against metabolic degradation, allowing more of the active drug to reach systemic circulation.

Targeted Delivery: Prodrugs can be engineered to be activated only at the desired site of action, such as within a tumor environment, thereby reducing systemic toxicity.

Drug delivery systems offer another way to improve the therapeutic profile of a drug. For a compound like this compound, which may have limited solubility, formulation into nanoparticles, liposomes, or other nanocarriers could enhance its delivery and efficacy. These systems can protect the drug from premature degradation and facilitate its accumulation at the target site.

Future research into prodrugs and delivery systems for this compound will be a critical step in translating its potential biological activity into a viable therapeutic agent.

Q & A

Q. Basic

  • 1H and 13C NMR : Identify methyl (δ ~2.5 ppm) and chloro-substituted aromatic protons (δ ~7.0–8.0 ppm).
  • FTIR : Confirm benzoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions in the benzoxazole core (λmax ~270–300 nm) for photostability assessments.

How to design experiments to assess the compound’s stability under various conditions?

Q. Advanced

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
  • Analytical monitoring : Use HPLC-DAD to track degradation products. For trace analysis, pair with LC-MS to identify impurities.
  • Stress testing : Oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions reveal hydrolytic or reactive degradation pathways .

What are the known biological or pharmacological targets of this compound?

Basic
While direct target data are limited, structural analogs (e.g., benzodiazepine derivatives) suggest potential interactions with:

  • GABA receptors : Common targets for benzoxazole-containing anxiolytics.
  • Enzymatic inhibition : Methyl and chloro groups may enhance binding to cytochrome P450 isoforms or kinases.
    Pharmaceutical impurity studies highlight its role in API synthesis (e.g., midazolam derivatives) .

How to handle analytical method validation for detecting trace impurities of this compound in APIs?

Q. Advanced

  • Sample preparation : Use solid-phase extraction (SPE) to isolate impurities from complex matrices .
  • Method validation parameters :
    • Specificity : Resolve impurities via HPLC-MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile).
    • Limit of detection (LOD) : ≤0.1% via signal-to-noise (S/N) ≥3.
    • Recovery : 90–110% for spiked samples .

What computational methods complement experimental data in studying this compound’s reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding affinities with targets like benzodiazepine receptors (PDB: 6HUP).
  • ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and toxicity.

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